molecular formula C21H13ClN4O4 B14115814 4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide

4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide

Cat. No.: B14115814
M. Wt: 420.8 g/mol
InChI Key: HKWPYBFZARQLOJ-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and nitro groups, as well as a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the formation of the quinoxaline moiety through a cyclization reaction involving an appropriate precursor. The final step involves coupling the quinoxaline derivative with the nitrated benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 4-amino-3-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide.

    Substitution: 4-methoxy-3-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

4-chloro-3-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro and chloro groups, along with the quinoxaline moiety, allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide is unique due to the combination of its functional groups and the quinoxaline moiety, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C21H13ClN4O4

Molecular Weight

420.8 g/mol

IUPAC Name

4-chloro-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H13ClN4O4/c22-14-10-9-12(11-18(14)26(29)30)20(27)24-15-6-2-1-5-13(15)19-21(28)25-17-8-4-3-7-16(17)23-19/h1-11H,(H,24,27)(H,25,28)

InChI Key

HKWPYBFZARQLOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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